Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate
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Overview
Description
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate is a complex organic compound featuring a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate typically involves the reaction of a pyridine derivative with a boronic ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine reacts with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to carry out the reactions under controlled conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate has several scientific research applications:
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with various molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate is unique due to the combination of the boron-containing dioxaborolane ring and the pyridine moiety.
Properties
Molecular Formula |
C15H26BNO4 |
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Molecular Weight |
295.18 g/mol |
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]acetate |
InChI |
InChI=1S/C15H26BNO4/c1-6-19-13(18)11-17-9-7-12(8-10-17)16-20-14(2,3)15(4,5)21-16/h7H,6,8-11H2,1-5H3 |
InChI Key |
NZALPNMOCYXBHV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CC(=O)OCC |
Origin of Product |
United States |
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